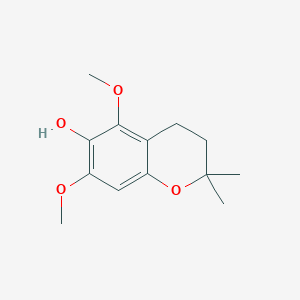
2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a phenol derivative and a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.
Scientific Research Applications
2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound shares a similar core structure but lacks the methoxy and hydroxyl groups.
2H-1-Benzopyran, 6,7-dimethoxy-2,2-dimethyl-: This compound has additional methoxy groups at different positions on the benzopyran ring.
Uniqueness
2H-1-Benzopyran-6-ol, 3,4-dihydro-5,7-dimethoxy-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91735-54-5 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O4/c1-13(2)6-5-8-9(17-13)7-10(15-3)11(14)12(8)16-4/h7,14H,5-6H2,1-4H3 |
InChI Key |
YHDSGONJGVGLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C(=C(C=C2O1)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


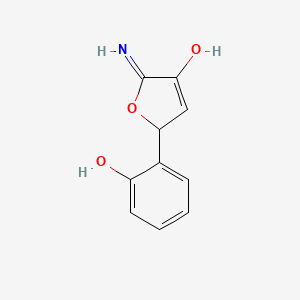
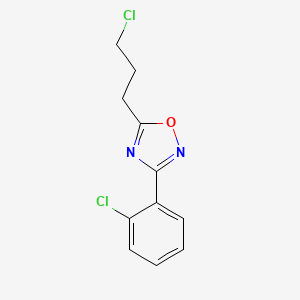

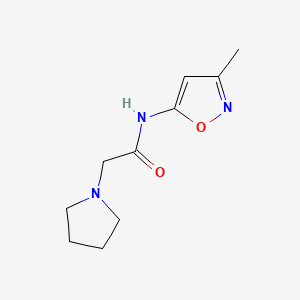

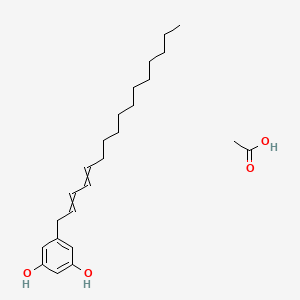
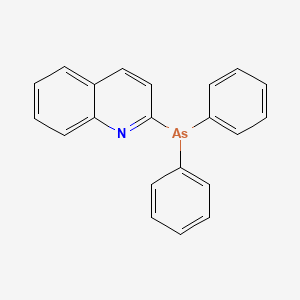
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

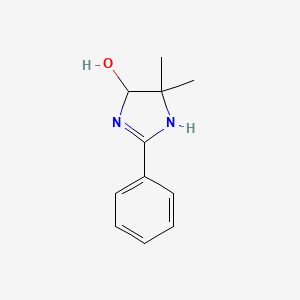
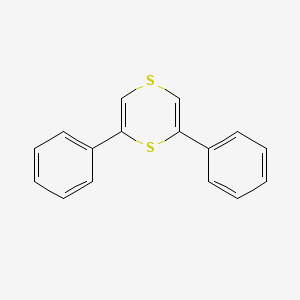
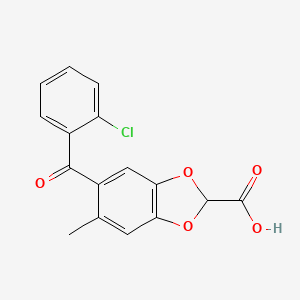
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)
